

Application Notes and Protocols: 2-(Butylamino)ethanol in Organic Synthesis

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Compound of Interest		
Compound Name:	2-(Butylamino)ethanol	
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Abstract

2-(Butylamino)ethanol, a secondary amino alcohol, serves as a versatile building block and reagent in organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and a primary hydroxyl group, allows for its incorporation into a diverse range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of **2-(butylamino)ethanol** in the synthesis of energetic materials and as a key intermediate in the formation of heterocyclic compounds of medicinal interest.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ NO	
Molecular Weight	117.19 g/mol	_
CAS Number	111-75-1	_
Boiling Point	198-200 °C	[1]
Density	0.891 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.444	[1]



Applications in Organic Synthesis

2-(Butylamino)ethanol finds utility in several areas of organic synthesis, primarily due to the differential reactivity of its amine and hydroxyl functionalities. Key applications include:

- Synthesis of Energetic Plasticizers: It is a crucial precursor for the synthesis of N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA), an energetic plasticizer used to improve the properties of propellant and explosive formulations.
- Synthesis of Heterocyclic Compounds: It can be employed in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous kinase inhibitors and other therapeutic agents.[1][2]
- Corrosion Inhibitors and Surfactants: The amphiphilic nature of 2-(butylamino)ethanol and
 its derivatives makes them suitable for applications as corrosion inhibitors and surfactants.[3]
- Ligands in Catalysis: While less documented, the amino alcohol structure suggests potential as a ligand for transition metal-catalyzed cross-coupling reactions.

Application Note 1: Synthesis of N-Butyl-N-(2-nitroxyethyl)nitramine (BuNENA)

BuNENA is an energetic plasticizer valued for its ability to enhance the safety and performance of energetic materials. The synthesis involves the nitration of both the secondary amine and the primary hydroxyl group of **2-(butylamino)ethanol**. Various nitrating agents can be employed, with differing yields and safety profiles.

Quantitative Data for BuNENA Synthesis



Nitrating Agent	Yield (%)
N-Nitropyridinium nitrate	75
Acetyl nitrate (pre-adsorbed on silica gel)	82
Dinitrogen pentoxide in Nitric Acid	Optimized conditions, yield not specified
Thionyl nitrate	Good yield
Nitric acid and boric acid	Excellent yield

Experimental Protocol: Synthesis of BuNENA using N-Nitropyridinium Nitrate

This protocol is adapted from the work of Bayat, Y. et al.

Materials:

- 2-(Butylamino)ethanol (1.17 g, 0.01 mol)
- N-Nitropyridinium nitrate (3.74 g, 0.02 mol)
- Acetonitrile (10 mL)
- Dichloromethane
- Magnesium sulfate
- Ice

Equipment:

- 50 mL three-necked round-bottom flask
- Thermometer
- · Magnetic stirrer



- · Nitrogen atmosphere setup
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 50 mL three-necked round-bottom flask equipped with a thermometer and under a nitrogen atmosphere, add acetonitrile (10 mL).
- Cool the flask to 0 °C using an ice bath.
- Add N-nitropyridinium nitrate (3.74 g, 0.02 mol) and 2-(butylamino)ethanol (1.17 g, 0.01 mol) to the cooled acetonitrile.
- Stir the reaction mixture at 0 °C for 1 hour.
- Monitor the reaction completion by a suitable analytical method (e.g., HPLC).
- Upon completion, pour the reaction mixture onto 30 g of ice and stir for 5 minutes.
- Extract the aqueous mixture with dichloromethane (2 x 10 mL).
- Combine the organic extracts and dry over magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution by rotary evaporation to yield BuNENA as a yellow oil.

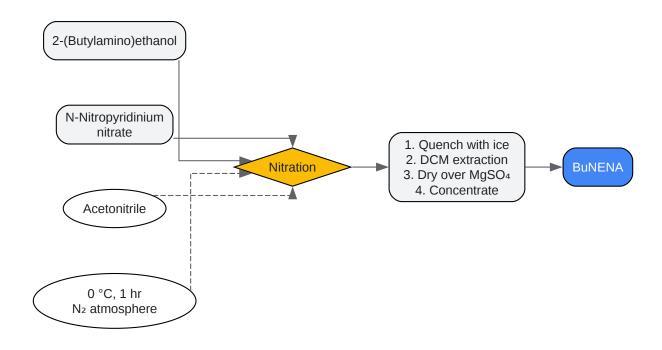
Expected Yield: 75%

Characterization Data:

- ¹H NMR (250 MHz, CDCl₃) δ: 0.97 (t, J=7.3 Hz, 3H), 1.38 (m, 2H), 1.68 (m, 2H), 3.78 (t, J=7.5 Hz, 2H), 4.05 (t, J=4.9 Hz, 2H), 4.77 (t, J=4.9 Hz, 2H).
- IR (neat, cm⁻¹): 2963, 2939, 2876 (C-H), 1640 (O-NO₂), 1516, 1273 (N-NO₂), 847 (N-O).



Synthesis Workflow for BuNENA



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Caption: Workflow for the synthesis of BuNENA.

Application Note 2: Synthesis of 4-(Butylamino)pyrrolo[2,3-d]pyrimidines

Substituted pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds with significant applications in drug discovery, particularly as kinase inhibitors. The synthesis of 4-(butylamino) derivatives can be achieved through the nucleophilic aromatic substitution of a 4-chloropyrrolo[2,3-d]pyrimidine precursor with **2-(butylamino)ethanol**. While a specific protocol for "4-alkylamino-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidines" using **2-(butylamino)ethanol** is not readily available in the cited literature, the following is an exemplary protocol based on analogous reactions.

Exemplary Experimental Protocol: Synthesis of a 4-(Butylamino)pyrrolo[2,3-d]pyrimidine Derivative



This protocol is based on general procedures for the amination of 4-chloropyrrolo[2,3-d]pyrimidines.

Materials:

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or a suitably substituted analogue)
- 2-(Butylamino)ethanol
- A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
- A suitable solvent (e.g., n-Butanol, DMF, or Dioxane)

Equipment:

- · Reaction flask with a condenser
- · Magnetic stirrer and heating mantle
- Inert atmosphere setup (e.g., Nitrogen or Argon)

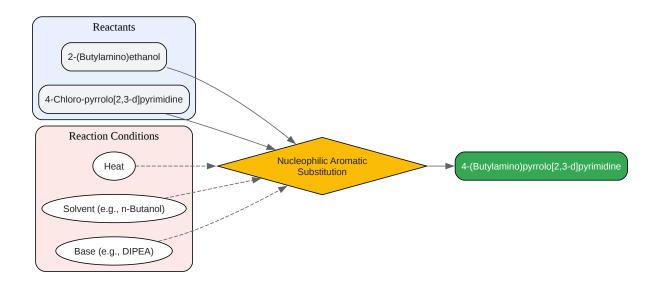
Procedure:

- To a reaction flask under an inert atmosphere, add the 4-chloro-pyrrolo[2,3-d]pyrimidine starting material (1 equivalent).
- Add the solvent (e.g., n-butanol).
- Add 2-(butylamino)ethanol (1.2-1.5 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
- Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 100-120
 °C for n-butanol) and stir for several hours (monitor by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.



• Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4- (butylamino)pyrrolo[2,3-d]pyrimidine derivative.

Logical Relationship for Pyrrolo[2,3-d]pyrimidine Synthesis



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Caption: Nucleophilic substitution for pyrrolopyrimidine synthesis.

Safety Information

2-(Butylamino)ethanol is a combustible liquid and can cause severe skin burns and eye damage. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.



Conclusion

2-(Butylamino)ethanol is a valuable and versatile reagent in organic synthesis. The protocols provided herein for the synthesis of an energetic plasticizer and a key heterocyclic scaffold demonstrate its utility. Researchers and drug development professionals can leverage the dual functionality of this molecule to create a wide array of complex and valuable compounds. Further exploration of its use as a ligand in catalysis and in the synthesis of other functional materials is warranted.

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